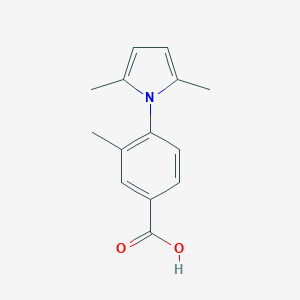

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid

Overview

Description

“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a new class of antibacterial, antifungal, and antitubercular medicines .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Molecular Structure Analysis

The molecular formula of this compound is C13H13NO2 . Its InChI code is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.25 g/mol . It is a solid at room temperature .Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Biochemical Pathways

The inhibition of DHFR and enoyl-ACP reductase can have significant effects on several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway. Therefore, the inhibition of these enzymes can affect both DNA synthesis and fatty acid synthesis .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid in lab experiments is its cost-effectiveness. It is a relatively inexpensive starting material, and can be used to synthesize a variety of different compounds. It is also relatively easy to use, and its use does not require the use of hazardous chemicals. However, this compound is not as versatile as some other compounds, and its use may be limited in some experiments.

Future Directions

The future of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is promising, as its uses are likely to expand in the coming years. It is likely that it will be used in the synthesis of more complex compounds, such as peptides and other biomolecules. It may also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into the biochemical and physiological effects of this compound may reveal new applications for this compound.

Synthesis Methods

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can be achieved through several different methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide in the presence of a base. This method is simple and cost-effective, and can be used to synthesize a variety of different compounds. Other methods of synthesis include the Grignard reaction, the Wittig reaction, and the Mannich reaction.

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid has a variety of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of peptides, which are important for the study of proteins and other biomolecules. This compound is also used in the synthesis of antioxidants, which are important for the study of oxidative stress and its effects on the body.

Safety and Hazards

properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLCJVLXABNRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354600 | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340312-91-6 | |

| Record name | 340312-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)

![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)

![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)